molecular formula C18H23NO6 B186455 Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate CAS No. 61330-09-4

Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate

Cat. No. B186455
CAS RN: 61330-09-4
M. Wt: 349.4 g/mol
InChI Key: DVVFXLDMZOPUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate, also known as DCDMH, is a chemical compound that has gained significant attention in scientific research. This compound is widely used in various fields, including pharmaceuticals, agriculture, and water treatment. DCDMH is a white crystalline powder that is soluble in water and organic solvents. In

Mechanism Of Action

The mechanism of action of Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate is not fully understood. However, it is believed that Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate works by disrupting the cell membrane of bacteria, leading to cell death. Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate is also thought to inhibit the growth of bacteria by interfering with their metabolic processes.

Biochemical And Physiological Effects

Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has been shown to have both biochemical and physiological effects. In vitro studies have shown that Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties. In animal studies, Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has been shown to have neuroprotective effects, protecting the brain from damage caused by oxidative stress.

Advantages And Limitations For Lab Experiments

Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has several advantages for use in lab experiments. It is a stable compound that can be stored for long periods of time without degrading. It is also relatively inexpensive compared to other antimicrobial agents. However, Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has some limitations. It is toxic to aquatic organisms and can cause skin irritation and allergic reactions in humans. Therefore, it should be handled with care in lab experiments.

Future Directions

There are several future directions for research on Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate in the treatment of cancer and other diseases. Additionally, research could be conducted to explore the potential of Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate in the field of agriculture, as a pesticide or herbicide.
Conclusion
In conclusion, Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate is a chemical compound that has a wide range of scientific research applications. It is used as an antimicrobial agent in the pharmaceutical industry, as a disinfectant in water treatment, and has potential uses in the treatment of cancer and other diseases. While Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has several advantages for use in lab experiments, it also has limitations that must be considered. Future research on Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate could lead to the development of new synthesis methods and the discovery of new applications for this compound.

Scientific Research Applications

Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has a wide range of scientific research applications. In the pharmaceutical industry, Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate is used as an antimicrobial agent in the production of drugs. It has been shown to be effective against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli. Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate is also used in the treatment of water in swimming pools and spas. It is an effective disinfectant that can kill harmful bacteria and viruses.

properties

CAS RN

61330-09-4

Product Name

Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate

Molecular Formula

C18H23NO6

Molecular Weight

349.4 g/mol

IUPAC Name

dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate

InChI

InChI=1S/C18H23NO6/c1-22-14-6-5-13(11-15(14)23-2)18(12-19,9-7-16(20)24-3)10-8-17(21)25-4/h5-6,11H,7-10H2,1-4H3

InChI Key

DVVFXLDMZOPUKO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(CCC(=O)OC)(CCC(=O)OC)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(CCC(=O)OC)(CCC(=O)OC)C#N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 25 g. (0.141 mole) of the known compound (3,4-dimethoxyphenyl)acetonitrile and 66 ml. of methyl acrylate in 70 ml. of t-butyl alcohol is heated to reflux. The heat is removed and 21.5 ml. of 40% methanolic Triton B in 32 ml. of t-butyl alcohol quickly added. After about 4 hours of heating at reflux the mixture is allowed to cool and taken up in water and benzene. The organic layer is washed successively with 2.5 N hydrochloric acid, water and brine and then evaporated to dryness. The residue is distilled under vacuum, first at 40 mm. of mercury to remove excess methyl acrylate and then at 0.20 mm. to give 32.22 g. (65.4% yield) of dimethyl-4-cyano-4-(3,4-dimethoxyphenyl)pimelate, having a boiling point of 210° to 214°C. The NMR spectrum of the compound confirms its expected structure.
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